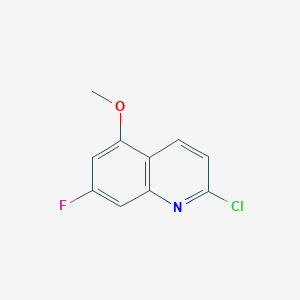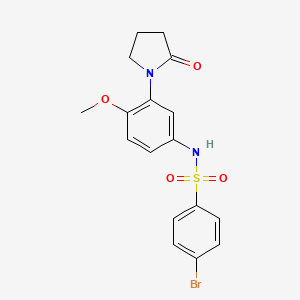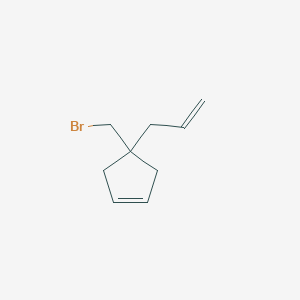![molecular formula C21H15ClN2OS B2568051 2-[(4-Chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one CAS No. 423731-88-8](/img/structure/B2568051.png)
2-[(4-Chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one, also known as CMPQ, is a small molecule drug that has been gaining attention in the scientific community for its potential therapeutic applications. CMPQ is a potent inhibitor of the cyclin-dependent kinase (CDK) family of enzymes, which plays a key role in regulating cell cycle progression. CMPQ has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research has explored the synthesis of heterocyclic compounds, including derivatives of quinazolinone, for their potential antibacterial properties. For instance, compounds synthesized through the condensation of certain precursors have shown significant antibacterial activities against various strains of microorganisms, suggesting their potential as antimicrobial agents (Hui et al., 2000; Desai et al., 2007; Osarumwense, 2022).
Molecular Structure and Interactions
The molecular structures of quinazolinone derivatives, including their supramolecular features, have been characterized using various analytical methods. Studies have detailed the crystal packing, hydrogen bonding, and weak interactions that contribute to the stability and reactivity of these compounds, shedding light on their potential applications in medicinal chemistry and materials science (Mandal & Patel, 2018; Butcher et al., 2007).
Potential Antidepressant Activity
The design and synthesis of quinazolinone derivatives have also been explored for their potential antidepressant properties. Adjustments to the substituents on the quinazoline ring have shown variations in activity, indicating the importance of molecular structure in their pharmacological effects (Alhaider et al., 1985).
Anti-inflammatory and Analgesic Potential
Some studies have synthesized novel quinazolinone derivatives to evaluate their anti-inflammatory and analgesic activities. These investigations provide insight into the therapeutic potential of these compounds in treating inflammation and pain (Farag et al., 2012).
Anticancer Activities
Quinazolinone derivatives have been synthesized and tested for their anticancer activities, particularly targeting specific cancer cell lines and enzymes involved in cancer progression. This research suggests the potential of these compounds in the development of new anticancer drugs (Noolvi & Patel, 2013).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-16-12-10-15(11-13-16)14-26-21-23-19-9-5-4-8-18(19)20(25)24(21)17-6-2-1-3-7-17/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFVTGRJAVSGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{[3-(2,3-dihydro-1-benzofuran-6-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2567970.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2567971.png)
![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]furan-2-carboxamide](/img/structure/B2567972.png)
![3-(2,5-dimethylfuran-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2567973.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide](/img/structure/B2567978.png)

![N-benzyl-3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2567981.png)
![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2567983.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2567987.png)

![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B2567990.png)